Propynylamine

Description

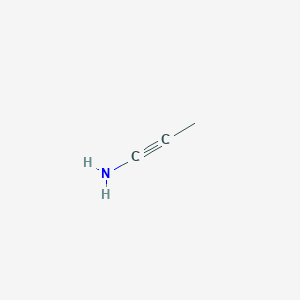

Structure

3D Structure

Properties

Molecular Formula |

C3H5N |

|---|---|

Molecular Weight |

55.08 g/mol |

IUPAC Name |

prop-1-yn-1-amine |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h4H2,1H3 |

InChI Key |

RTWCHRMHGXBETA-UHFFFAOYSA-N |

Canonical SMILES |

CC#CN |

Related CAS |

15430-52-1 (mono-hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

Propynylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynylamine, also known as 2-propyn-1-amine or 3-amino-1-propyne, is a versatile primary amine containing a terminal alkyne functional group.[1][2] Its unique chemical architecture makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[3][4] This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications in medicinal chemistry.

CAS Number and Molecular Information

The Chemical Abstracts Service (CAS) registry number for this compound is 2450-71-7 .[2][5][6]

| Identifier | Value |

| Molecular Formula | C₃H₅N[1][5] |

| Molecular Weight | 55.08 g/mol [2] |

| Canonical SMILES | C#CCN[5] |

| InChI | InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2[5] |

| InChIKey | JKANAVGODYYCQF-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] It is miscible with water and possesses a characteristic amine-like odor.[1][7]

| Property | Value | Reference |

| Density | 0.86 g/mL at 25 °C | [2] |

| Boiling Point | 83-84 °C | [1][6] |

| Melting Point | Not readily available (likely below -20 °C) | |

| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.449 | [1][2] |

| Water Solubility | Miscible | [1] |

| pKa | 7.89 ± 0.29 (Predicted) | [1] |

Synthesis of this compound and its Derivatives

The most prominent and versatile method for synthesizing propargylamines (a class of compounds including this compound derivatives) is the A³ (Aldehyde-Alkyne-Amine) coupling reaction .[7][8] This one-pot, three-component reaction offers high atom economy and operational simplicity.[7]

General Experimental Protocol for A³ Coupling Reaction

This protocol describes a general procedure for the synthesis of a propargylamine (B41283) derivative using an aldehyde, a secondary amine, and a terminal alkyne, catalyzed by a copper salt.

Materials:

-

Aldehyde (1.0 mmol)

-

Secondary Amine (1.2 mmol)

-

Terminal Alkyne (1.5 mmol)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

Solvent (e.g., Toluene, Dioxane, or solvent-free)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated aqueous solution of NH₄Cl

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a screw-capped vial or a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).[7]

-

If using a solvent, add it to the reaction mixture. For a solvent-free reaction, proceed to the next step.

-

Seal the vessel and heat the reaction mixture with stirring. The reaction temperature typically ranges from 80-100 °C.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).[7]

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).[7]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired propargylamine.[7]

A patent describes a method for producing propargylamine hydrochloride where N-benzylidene-2-propynylamine is formed and subsequently hydrolyzed with hydrochloric acid.[9]

Experimental Workflow for A³ Coupling

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. phytojournal.com [phytojournal.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. benchchem.com [benchchem.com]

- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Propynylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynylamine, also known as propargylamine (B41283) or 3-amino-1-propyne, is a versatile primary amine containing a terminal alkyne functional group. This unique combination of a nucleophilic amine and a reactive C-C triple bond makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other complex molecules. Its derivatives have garnered significant interest in medicinal chemistry, most notably as irreversible inhibitors of monoamine oxidase (MAO), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action as an enzyme inhibitor.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing a clear reference for its handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₃H₅N |

| Molecular Weight | 55.08 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 84 °C |

| Density | 0.867 g/cm³ at 16 °C |

| Solubility | Miscible with water |

| pKa | 7.89 ± 0.29 (Predicted) |

| Refractive Index (n_D²⁰) | 1.441 |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the interplay of its primary amine and terminal alkyne functionalities.

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to this compound, allowing it to act as a Brønsted-Lowry base and a nucleophile.

Reactivity of the Alkyne Group: The terminal alkyne is a region of high electron density, making it susceptible to a variety of chemical transformations. It can undergo:

-

Addition Reactions: Electrophilic additions across the triple bond.

-

Cycloaddition Reactions: Participation in [3+2] and other cycloaddition reactions to form heterocyclic compounds.

-

Coupling Reactions: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide, which is a potent nucleophile for C-C bond formation in reactions like the Sonogashira, Glaser, and Eglinton couplings.

-

A³ (Aldehyde-Alkyne-Amine) Coupling: this compound can participate as the amine component in this powerful one-pot, three-component reaction to synthesize more complex propargylamines.

Stability and Hazards: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is incompatible with strong oxidizing agents and strong acids.

Experimental Protocols

Determination of Boiling Point (Micro-reflux method)

Objective: To determine the boiling point of a liquid sample of this compound.

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 110 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat-transfer medium is above the level of the sample.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Synthesis of a Propargylamine Derivative via A³ Coupling

Objective: To synthesize a substituted propargylamine using a one-pot, three-component A³ coupling reaction.

Materials:

-

Aldehyde (e.g., benzaldehyde, 1.0 mmol)

-

This compound (1.2 mmol)

-

Terminal alkyne (e.g., phenylacetylene, 1.1 mmol)

-

Copper(I) iodide (CuI, 0.05 mmol)

-

Solvent (e.g., toluene (B28343) or solvent-free)

-

Round-bottom flask or sealed tube

-

Magnetic stirrer and hot plate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a round-bottom flask or a sealed tube is added the aldehyde, this compound, terminal alkyne, and the copper(I) iodide catalyst.

-

If a solvent is used, it is added to the reaction mixture.

-

The reaction vessel is sealed and the mixture is stirred at a specified temperature (e.g., 80-100 °C) for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired propargylamine.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹.

-

N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.

-

N-H bend (primary amine): A band in the region of 1590-1650 cm⁻¹.

-

C-N stretch: A band in the region of 1020-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The alkynyl proton (≡C-H) would appear as a triplet (due to coupling with the methylene (B1212753) protons) in the region of δ 2.0-3.0 ppm.

-

The methylene protons (-CH₂-) adjacent to the alkyne and the amine would show a complex splitting pattern in the region of δ 3.0-4.0 ppm.

-

The amine protons (-NH₂) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR:

-

The two alkynyl carbons would appear in the region of δ 70-90 ppm.

-

The methylene carbon would be found in the region of δ 30-50 ppm.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 55. Common fragmentation patterns would involve the loss of a hydrogen atom, an amino group, or cleavage of the carbon-carbon bonds.

Mandatory Visualization

Mechanism of Monoamine Oxidase (MAO) Inhibition by Propargylamine Derivatives

This compound derivatives are well-known irreversible inhibitors of monoamine oxidase (MAO). The inhibitory mechanism involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site.

Caption: Proposed mechanism of irreversible MAO inhibition by propargylamine derivatives.

A³ Coupling Reaction Workflow

The A³ coupling reaction is a cornerstone of propargylamine synthesis, valued for its efficiency and atom economy.

The Synthesis of Propynylamine and its Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Propynylamine, also known as propargylamine, and its derivatives are a cornerstone in medicinal chemistry and drug discovery. The propargyl group, a three-carbon chain with a terminal alkyne, imparts unique chemical properties that make these compounds versatile building blocks for synthesizing a wide range of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][2] Notably, the this compound scaffold is a key pharmacophore in several approved drugs, such as the monoamine oxidase (MAO) inhibitors Selegiline and Rasagiline, which are used in the treatment of neurodegenerative diseases like Parkinson's disease.[1][3]

This technical guide provides an in-depth overview of the core synthetic strategies for preparing this compound and its derivatives, with a focus on detailed experimental protocols and quantitative data to aid researchers and scientists in the field of drug development.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be primarily achieved through three main strategies:

-

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction: This is the most prominent and versatile method for synthesizing a diverse library of this compound derivatives. It is a one-pot, three-component reaction that forms two new carbon-carbon bonds and one carbon-nitrogen bond in a single step, lauded for its high atom economy.[2][4][5]

-

The Gabriel Synthesis: A classic and reliable method for the synthesis of primary amines, including the parent this compound, from primary alkyl halides. This method avoids the over-alkylation often seen in direct amination reactions.[6][7]

-

Cross-Dehydrogenative Coupling (CDC): A modern approach that involves the direct coupling of an N-C(sp³)-H bond with a C(sp)-H bond of a terminal alkyne, offering an efficient route to this compound derivatives without pre-functionalization of the amine reactant.[4]

The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling reaction is a powerful tool for generating molecular complexity from simple, readily available starting materials. The reaction is typically catalyzed by various transition metals, with copper, gold, and silver being the most common.[2][4] The general transformation involves the reaction of an aldehyde, a terminal alkyne, and a primary or secondary amine.

General Reaction Scheme:

R¹-CHO + R²-C≡CH + R³R⁴-NH → R¹-CH(NR³R⁴)-C≡C-R²

Mechanism of A³ Coupling

The catalytic cycle of the A³ coupling reaction generally involves the in-situ formation of two key intermediates: a metal acetylide from the terminal alkyne and an iminium ion from the condensation of the aldehyde and the amine. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the final this compound product.[2][8]

Experimental Protocol: Copper-Catalyzed A³ Coupling

The following is a representative protocol for the synthesis of a this compound derivative via a copper-catalyzed A³ coupling reaction.[4][9]

-

Reaction Setup: To a screw-capped vial, add the aldehyde (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv), terminal alkyne (1.5 mmol, 1.5 equiv), and Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (10 mL) and wash with water (10 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.[4]

Quantitative Data: Scope of the A³ Coupling Reaction

The A³ coupling reaction is highly versatile and accommodates a wide range of substrates. The following table summarizes representative yields for the synthesis of various this compound derivatives.[9][10]

| Entry | Aldehyde (R¹) | Amine (R³R⁴) | Alkyne (R²) | Catalyst (mol%) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | >99 |

| 2 | 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | 96 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | >99 |

| 4 | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | 94 |

| 5 | Benzaldehyde | Pyrrolidine | Phenylacetylene | Ag-NHC (0.5) | 99 |

| 6 | Benzaldehyde | Morpholine | Phenylacetylene | Ag-NHC (0.5) | 98 |

| 7 | Benzaldehyde | Piperidine | 1-Heptyne | Dicopper Complex (0.4) | 98 |

| 8 | Furfural | Piperidine | Phenylacetylene | Cu/C (0.0022 mmol Cu) | 97 |

Gabriel Synthesis of this compound

The Gabriel synthesis is a robust method for preparing primary amines, effectively preventing the formation of secondary and tertiary amine byproducts.[6][7] This is achieved by using the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. The method is particularly well-suited for the synthesis of the parent this compound using propargyl halides.

Experimental Workflow

The synthesis proceeds in two main stages: N-alkylation of potassium phthalimide with a propargyl halide, followed by the liberation of the primary amine. Hydrazinolysis is a common method for the deprotection step due to its mild conditions.[11][12]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. repository.fit.edu [repository.fit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

Propynylamine: A Versatile C3-Amine Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propynylamine, a structurally simple molecule featuring a terminal alkyne and a primary amine, has emerged as a highly versatile and valuable building block in organic synthesis.[1][2] Its unique combination of reactive functional groups, an electrophilic acetylene, and a nucleophilic amine, allows for a diverse range of chemical transformations.[3] This guide provides a comprehensive overview of the core synthetic applications of this compound, with a focus on its utility in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.[4][5] This document details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes synthetic pathways and workflows.

Core Synthetic Applications

This compound serves as a linchpin in a multitude of powerful synthetic transformations, including multicomponent reactions, cycloadditions, and transition metal-catalyzed couplings. Its derivatives are key intermediates in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[6]

A³ Coupling Reaction: A Gateway to Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a one-pot, three-component reaction that stands as one of the most prominent and atom-economical methods for the synthesis of propargylamines.[7][8] This reaction, typically catalyzed by copper salts, combines an aldehyde, a terminal alkyne (such as this compound or its derivatives), and an amine to generate a diverse library of propargylamine (B41283) products.[3]

Logical Relationship: A³ Coupling Reaction Mechanism

Caption: General mechanism of the copper-catalyzed A³ coupling reaction.

Quantitative Data: A³ Coupling Reaction Yields

| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene (B28343) | 100 | 22 | >99 | [5] |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 96 | [5] |

| 3 | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 91 | [5] |

| 4 | Benzaldehyde | Morpholine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 92 | [5] |

| 5 | Benzaldehyde | Pyrrolidine | Phenylacetylene | Cu/Al (0.12 mmol Cu) | Toluene | 100 | 22 | 94 | [5] |

| 6 | Benzaldehyde | Morpholine | Phenylacetylene | Cu(I)-thioamide (10 mg) | Solvent-free | 80 | 12 | 92 | [6] |

| 7 | 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | Cu(I)-thioamide (10 mg) | Solvent-free | 80 | 12 | 95 | [6] |

| 8 | 2-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Cu(I)-thioamide (10 mg) | Solvent-free | 80 | 12 | 90 | [6] |

Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction [3]

-

Materials: Aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%), Ethyl acetate (B1210297), Water.

-

Procedure:

-

To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.

-

Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-4 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.

-

Mannich Reaction: Synthesis of β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation that forms a C-C bond between a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton (α-CH acidic compound), such as a ketone.[9] this compound and its derivatives can participate as the amine component, leading to the formation of β-propargylamino carbonyl compounds, which are valuable synthetic intermediates.[10]

Experimental Workflow: Mannich Reaction

Caption: A typical experimental workflow for the Mannich reaction.

Quantitative Data: Mannich Reaction Yields

| Entry | Ketone | Aldehyde | Amine | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Acetone | Formaldehyde | Dimethylamine | None | DMSO | 76 | [2] |

| 2 | Acetophenone | Formaldehyde | Dimethylamine HCl | HCl | Ethanol | High | [9] |

| 3 | Phenylacetylene | Formaldehyde | Secondary Amines | CuI | DMSO | High to quantitative | [10] |

| 4 | Aromatic Aldehydes | - | Aromatic Amines & Ketones | [C3SO3Hnhm]HSO4 | Ethanol | 81-92 | [11] |

Experimental Protocol: Copper-Catalyzed Mannich Reaction with this compound [10]

-

Materials: Terminal alkyne (e.g., a derivative of this compound, 1.0 mmol), aqueous formaldehyde (1.2 mmol), secondary amine (1.2 mmol), Copper(I) Iodide (CuI) (5 mol%), Dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne and the secondary amine in DMSO.

-

Add CuI to the solution.

-

Add aqueous formaldehyde dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Synthesis of Heterocycles

This compound is a premier building block for the synthesis of a wide variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[1][5]

Synthetic Pathways to Heterocycles from this compound

Caption: Synthetic routes to various heterocycles from this compound derivatives.

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[12] N-Arylpropargylamines can undergo palladium-catalyzed cyclization to afford substituted quinolines.[4]

Quantitative Data: Quinoline Synthesis from N-Aryl Propargylamines

| Entry | N-Aryl Propargylamine | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-(prop-2-yn-1-yl)aniline | Pd(OAc)₂ | Toluene | 80 | Moderate to Good | [4] |

| 2 | N-(1-phenylprop-2-yn-1-yl)aniline | Pd(OAc)₂ | Toluene | 80 | Moderate to Good | [4] |

| 3 | N-(4-methylphenyl)-N-(prop-2-yn-1-yl)amine | PdCl₂(PPh₃)₂ | DMF | 100 | Good | [13] |

Experimental Protocol: Palladium-Catalyzed Synthesis of Quinolines [4]

-

Materials: N-aryl propargylamine (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Toluene.

-

Procedure:

-

To a solution of the N-aryl propargylamine in toluene (5 mL), add Pd(OAc)₂.

-

Stir the reaction mixture under an air atmosphere at 80 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to give the corresponding quinoline.

-

Thiazole moieties are present in numerous biologically active compounds.[1] N-propargylamines can serve as precursors for the synthesis of thiazole derivatives through reactions with carbon disulfide or isothiocyanates.[1][14]

Quantitative Data: Thiazole Synthesis from N-Propargylamines

| Entry | Propargylamine Derivative | Reagent | Conditions | Yield (%) | Reference |

| 1 | N-Propargylamine | Carbon Disulfide | Refluxing ethanol | Good | [1] |

| 2 | N-Propargylamine | Carbon Disulfide | NaOH, H₂O, 20 °C | High | [1] |

| 3 | Secondary α,α-disubstituted N-propargylamines | Isothiocyanates | Ether, rt | Good | [15] |

| 4 | N-propargylamines | Dithioic acids | EDCI, CH₂Cl₂ then DBU, 0 °C | Good | [15] |

Experimental Protocol: Synthesis of Thiazole-2-thiones [1]

-

Materials: N-propargylamine (1.0 mmol), Carbon disulfide (1.2 mmol), Ethanol.

-

Procedure:

-

Dissolve the N-propargylamine in ethanol.

-

Add carbon disulfide and reflux the mixture.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting 5-methylenethiazolidine-2-thione can be isomerized to the corresponding thiazole-2-thione by treatment with cold concentrated sulfuric acid.

-

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[16] N-protected propargylamine can be utilized in this reaction to introduce the propargylamino moiety onto aromatic or vinylic scaffolds, further expanding its synthetic utility.[17]

Quantitative Data: Sonogashira Coupling with Propargylamine Derivatives

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | Aryl Iodide | N,N-disubstituted propargylamine | Pd(OAc)₂/L1 | K₂CO₃ | THF | 81-95 | [17] |

| 2 | Aryl Bromide | N,N-disubstituted propargylamine | Pd(OAc)₂/L1 | K₂CO₃ | THF | 75-92 | [17] |

| 3 | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | 89 | [16] |

Experimental Protocol: Sonogashira Coupling of N,N-Disubstituted Propargylamine [17]

-

Materials: Aryl halide (1.0 mmol), N,N-disubstituted propargylamine (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Ligand (e.g., aminophosphine, 4 mol%), Potassium carbonate (K₂CO₃, 2.0 mmol), Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the ligand, and K₂CO₃.

-

Add anhydrous THF and the N,N-disubstituted propargylamine.

-

Heat the reaction mixture at the desired temperature (e.g., 65 °C) and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Conclusion

This compound has proven to be an exceptionally versatile and indispensable building block in modern organic synthesis. Its ability to participate in a wide range of powerful C-C and C-N bond-forming reactions, particularly multicomponent reactions like the A³ coupling, provides efficient and atom-economical routes to complex and biologically relevant molecules. The synthetic pathways detailed in this guide, leading to diverse heterocyclic scaffolds such as quinolines and thiazoles, highlight the strategic importance of this compound in drug discovery and development. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to harness the synthetic potential of this remarkable C3-amine synthon. The continued exploration of this compound's reactivity is poised to unveil even more innovative synthetic methodologies in the future.

References

- 1. N-Propargylamines: versatile building blocks in the construction of thiazole cores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannich Reaction | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-catalyzed dimerization of N-aryl propargylamines for the synthesis of 3-vinylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pure.uva.nl [pure.uva.nl]

- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 7. phytojournal.com [phytojournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. adichemistry.com [adichemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. Novel routes to quinoline derivatives from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 14. N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]

- 15. BJOC - N-Propargylamines: versatile building blocks in the construction of thiazole cores [beilstein-journals.org]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Terminal Alkyne in Propargylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) (prop-2-yn-1-amine) is a versatile and highly valuable building block in organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a primary amine and a terminal alkyne, provides two reactive centers for chemical modification. The terminal alkyne is particularly significant due to its unique electronic properties and reactivity, making it a cornerstone for constructing complex molecular architectures.[3] This moiety is present in several well-known drugs, including the anti-Parkinson agents Selegiline and Rasagiline, which function as inhibitors of monoamine oxidase-B (MAO-B).[4][5]

The reactivity of the terminal alkyne is characterized by the acidity of its sp-hybridized C-H proton and its ability to participate in a wide array of transformations, including carbon-carbon bond-forming coupling reactions, cycloadditions, and multicomponent reactions.[6] This guide provides an in-depth analysis of the core reactivity of the terminal alkyne in propargylamine, focusing on key reactions pivotal for drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction mechanisms and relevant biological pathways.

Core Reactivity of the Terminal Alkyne

The terminal alkyne of propargylamine is a hub of chemical reactivity, enabling its use in several powerful synthetic transformations. The most significant of these are the A³ (Aldehyde-Alkyne-Amine) coupling, the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Mannich reaction.

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is a one-pot, three-component reaction between an aldehyde, an alkyne, and an amine to synthesize propargylamine derivatives.[2] This reaction is highly atom-economical and serves as one of the most efficient methods for generating molecular complexity and preparing libraries of propargylamine-containing compounds.[7][8] The reaction is typically catalyzed by transition metal salts, with copper and gold being the most common.[2]

The choice of catalyst and solvent significantly impacts the reaction yield. Below is a summary of results for the synthesis of a propargylamine derivative using morpholine, phenylacetylene, and methyl vinyl ketone.[9]

| Entry | Metal Salt (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | ZnCl₂ (10) | DCM | 25 | 12 | No Reaction |

| 2 | CuCl (10) | Toluene | 100 | 12 | 92 |

| 3 | CuBr (10) | Toluene | 100 | 12 | 89 |

| 4 | CuI (10) | Toluene | 100 | 12 | 85 |

| 5 | Cu(OAc)₂ (10) | Toluene | 100 | 12 | 65 |

-

Reaction Setup : To a solution of the secondary amine (1.2 mmol) and terminal alkyne (1.1 mmol) in a suitable solvent (e.g., Toluene, 5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).

-

Catalyst Addition : Add the copper catalyst (e.g., CuBr, 5 mol%) to the mixture.

-

Reaction Conditions : Stir the reaction mixture at the designated temperature (e.g., 80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extraction : Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired propargylamine.

Sonogashira Coupling

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] For propargylamine, this reaction is instrumental in attaching the propargyl moiety to aromatic and heterocyclic scaffolds, which are common cores in drug molecules. The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[10]

Recent advances have led to modified protocols. The following data is for a copper- and amine-free Sonogashira reaction of N,N-disubstituted propargylamine with various aryl bromides.[12]

| Entry | Aryl Bromide | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)₂ (1) | 65 | 8 | 92 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | 65 | 8 | 95 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (1) | 65 | 8 | 94 |

| 4 | 2-Bromotoluene | Pd(OAc)₂ (1) | 65 | 8 | 85 |

| 5 | 2-Bromo-m-xylene | Pd(OAc)₂ (1.5) | 65 | 8 | 81 |

-

Preparation : In a reaction vial, add the aryl halide (e.g., p-bromobenzoate, 1.0 equiv), N-Boc-propargylamine (1.2 equiv), and a surfactant solution (e.g., 2.0 wt% TPGS-750-M in H₂O).

-

Reagent Addition : Add an amine base (e.g., Et₃N, 3.0 equiv) and a co-solvent (e.g., THF).

-

Catalyst Addition : Add the palladium catalyst (e.g., CataCXium A Pd G3, 0.05 mol%).

-

Reaction Conditions : Seal the vial and stir the mixture at 45 °C for 24 hours.

-

Work-up : After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[13][14] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it a favored method for bioconjugation, lead discovery, and functionalization of materials.[15] The propargylamine moiety serves as a perfect handle for introducing an alkyne into a molecule for subsequent click ligation.

The reactivity in CuAAC can vary with the alkyne's substitution pattern. The data below shows the time to reach reaction milestones for various alkyne substrates under bioconjugation conditions, demonstrating that propargylamines are highly reactive.[16]

| Alkyne Substrate | Structure Type | Time to 50% Conversion (min) | Time to 90% Conversion (min) |

| G | Propargylamine | ~5 | ~15 |

| H | Propargylamine | ~6 | ~18 |

| I | Propargylamine | ~8 | ~25 |

| J | Propargyl alcohol | ~7 | ~20 |

| K | Phenylacetylene | ~15 | ~45 |

| L | Aliphatic alkyne | ~20 | ~60 |

-

Stock Solutions : Prepare a fresh 1 M aqueous solution of sodium ascorbate (B8700270) and a 100 mM aqueous solution of CuSO₄·5H₂O.

-

Reaction Setup : In a reaction vessel, dissolve the propargylamine derivative (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent (e.g., 1:1 water/t-butanol).

-

Catalyst Addition : Add the CuSO₄ solution (1-5 mol%) to the reaction mixture, followed by the sodium ascorbate solution (5-10 mol%). The solution should turn a yellow-green color.

-

Reaction Conditions : Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

-

Work-up : Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification : Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography if necessary, although often the crude product is of high purity.

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylation of an acidic proton located on a carbon atom.[17][18] In the context of propargylamine, the terminal alkyne's acidic proton can react with an iminium ion (pre-formed from an aldehyde and an amine) to yield more complex propargylamines.[19][20] This reaction is particularly useful for aminomethylation of the alkyne terminus.

-

Reaction Setup : In a flask, dissolve the terminal alkyne (e.g., phenylacetylene, 1.0 equiv) in a solvent such as DMSO.

-

Reagent Addition : Add the secondary amine (e.g., piperidine, 1.2 equiv) and aqueous formaldehyde (1.2 equiv).

-

Catalyst Addition : Add the copper catalyst (e.g., CuI, 1-5 mol%).

-

Reaction Conditions : Stir the mixture at room temperature. The reaction typically proceeds to high yield within a few hours.

-

Work-up : Quench the reaction with water and extract with an ether or ethyl acetate.

-

Purification : Wash the organic phase with water, dry over a drying agent, and concentrate. The resulting tertiary propargylamine can be purified by column chromatography or distillation.

Application in Drug Development: MAO-B Inhibition Pathway

Propargylamine derivatives are renowned for their role as irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for degrading neurotransmitters like dopamine (B1211576).[4] By inhibiting MAO-B, drugs such as Rasagiline increase the concentration of dopamine in the brain, providing symptomatic relief for patients with Parkinson's disease.[5] The terminal alkyne of the inhibitor is crucial for forming a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inactivation.

Conclusion

The terminal alkyne of propargylamine provides a rich platform for chemical synthesis, enabling access to a diverse array of molecular structures relevant to drug discovery and development. Its participation in robust and efficient reactions such as A³ couplings, Sonogashira couplings, azide-alkyne cycloadditions, and Mannich reactions allows for the systematic construction and functionalization of complex molecules. The proven success of propargylamine-based drugs, particularly in the field of neurodegenerative diseases, underscores the profound importance of this functional group. A thorough understanding of its reactivity is therefore essential for researchers aiming to leverage its potential in creating next-generation therapeutics and advanced chemical probes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 6. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mannich reaction - Wikipedia [en.wikipedia.org]

- 18. Mannich Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. repository.sustech.edu:8080 [repository.sustech.edu:8080]

Propargylamine: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Propargylamine (B41283), also known as 2-propyn-1-amine, is a versatile and highly reactive organic compound extensively utilized as a building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules.[1][2] Its unique structure, featuring a terminal alkyne and a primary amine, makes it a valuable precursor for creating nitrogen-containing heterocycles, natural products, and pharmacologically active agents, including enzyme inhibitors and compounds targeting the central nervous system.[3][4] However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding and strict adherence to safety and handling protocols.

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for propargylamine, tailored for professionals in research and drug development. It includes detailed quantitative data, experimental protocols, and visual guides to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

Propargylamine is classified as a highly flammable, corrosive, and acutely toxic substance.[5] It can be fatal if it comes into contact with the skin and is harmful if swallowed.[5] The compound is also known to cause severe skin burns and eye damage.[5]

The following tables summarize the key quantitative safety and physical data for propargylamine.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 2450-71-7 | [6] |

| Molecular Formula | C₃H₅N | [6] |

| Molar Mass | 55.08 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 83 °C (181 °F; 356 K) | [6] |

| Density | 0.867 g/cm³ | [6] |

| Flash Point | 6 °C (43 °F; 279 K) | [6] |

| Refractive Index | 1.449 | [6] |

Table 2: Toxicological Data

| Metric | Value | Species | Route | Reference |

| LD50 (Dermal) | 66 mg/kg | Rat | Dermal | [5][7] |

| LD50 (Oral) | Harmful if swallowed (Category 4) | - | Oral | [5] |

Table 3: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

Safe Handling and Storage

Adherence to strict safe handling and storage protocols is paramount to minimize the risks associated with propargylamine.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling propargylamine:[8][9]

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over the goggles, especially when there is a higher risk of splashing.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected for any signs of degradation or perforation before use. Double-gloving is recommended for tasks with a higher risk of splashes.[9][10]

-

Protective Clothing: A flame-resistant lab coat that is fully buttoned is mandatory.[9]

-

Respiratory Protection: All work with propargylamine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11]

Handling Procedures

-

All operations involving propargylamine should be conducted in a well-ventilated chemical fume hood.[9][11]

-

Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[9][11]

-

Avoid contact with skin and eyes.[12]

-

Do not eat, drink, smoke, or apply cosmetics in the laboratory.[10][12]

-

Wash hands thoroughly with soap and water after handling.[9][10]

-

Avoid heating propargylamine unless it is a specific requirement of a validated protocol, and if so, it must be done with extreme caution in a controlled environment.[9]

Storage

-

Store propargylamine in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Store in a designated flammable liquids storage cabinet.

-

Propargylamine is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13][14][15] Store it separately from these substances.

Experimental Protocols

Propargylamine is a key reagent in several important organic synthesis reactions. The following are generalized protocols for its use.

General Protocol for A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling reaction is a one-pot, three-component reaction that is widely used for the synthesis of propargylamines.[1][3]

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.1 mmol).[3]

-

Add the appropriate catalyst (e.g., a copper, gold, or silver salt) in the specified molar percentage.[3]

-

The reaction is typically carried out in a suitable solvent and may require heating.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The crude product is then purified by column chromatography.[3]

General Protocol for Direct Alkynylation of Amines

This method involves the formation of a C-C bond between an amine C-H bond and a terminal alkyne.[3]

-

To a solution of the amine (e.g., N,N-dimethylaniline, 0.5 mmol) and the terminal alkyne (0.6 mmol) in a suitable solvent (e.g., acetonitrile, 2 mL) in a sealed tube, add the catalyst (e.g., CuBr, 10 mol%).[3]

-

Add an oxidant (e.g., tert-butyl hydroperoxide, 1.5 mmol) dropwise to the reaction mixture.[3]

-

Seal the tube and heat the reaction at the specified temperature (e.g., 80 °C) for the required duration (e.g., 12 hours).[3]

-

After cooling to room temperature, quench the reaction.

-

Extract the mixture with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired propargylamine.[3]

Mechanism of Toxicity

The high toxicity of propargylamine is, in part, attributed to its activity as an inhibitor of monoamine oxidase (MAO), particularly MAO-B.[4][7] MAO enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, propargylamine can lead to an increase in the levels of these neurotransmitters, which can have both therapeutic and toxic effects.[16] Some propargylamine derivatives can also decompose in vivo to form hepatotoxic byproducts like acrolein.[7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11]

Spills and Leaks

-

Evacuate the area and remove all sources of ignition.[11]

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

-

For large spills, dike the area to prevent spreading and contact the institution's environmental health and safety department.[11]

-

Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Waste Disposal

All waste containing propargylamine must be treated as hazardous chemical waste.[9]

-

Solid Waste: Collect any contaminated solid waste, including gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.[9]

-

Liquid Waste: Collect all liquid waste from experiments in a sealed and properly labeled hazardous waste container.[9]

-

Arrange for the disposal of hazardous waste through a licensed and certified chemical waste disposal company. Do not dispose of propargylamine down the drain or in regular trash.[9]

Visual Guides

The following diagrams provide visual workflows for the safe handling of propargylamine and emergency first aid procedures.

Caption: A logical workflow for the safe handling of propargylamine in a laboratory setting.

Caption: A flowchart outlining the first aid response for propargylamine exposure.

References

- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. Propargylamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 9. benchchem.com [benchchem.com]

- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 16. pubs.acs.org [pubs.acs.org]

Propynylamine Solubility: A Technical Guide for Researchers

Introduction

Propynylamine, also known as 2-propyn-1-amine or propargylamine, is a versatile primary amine with the chemical formula C₃H₅N.[1] Its structure, which incorporates a reactive terminal alkyne and a nucleophilic amino group, makes it a valuable building block in organic synthesis.[1] this compound serves as a crucial intermediate in the production of various pharmaceuticals and as a corrosion inhibitor.[1] For professionals in research, drug development, and materials science, a thorough understanding of its solubility in different solvents is paramount for designing synthetic routes, developing formulations, and ensuring process efficiency.

This technical guide provides a comprehensive overview of the solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and a visual workflow to aid in experimental design.

Solubility Profile of this compound

This compound is a colorless to pale yellow liquid that exhibits varied solubility depending on the nature of the solvent.[1][2] Its ability to act as a hydrogen bond donor (via the -NH₂ group) and its overall small molecular size and polarity contribute to its solubility characteristics. Lower aliphatic amines, like this compound, can readily form hydrogen bonds with protic solvents such as water.[3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, its miscibility and solubility in common solvents are well-documented. The following table summarizes the available qualitative data. For applications requiring precise concentrations, experimental determination is strongly recommended.

| Solvent | Chemical Formula | Solvent Type | Reported Solubility | Citations |

| Water | H₂O | Polar Protic | Miscible | [1][2][4][5][6] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [2][7] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble | [2][7] |

Note: "Miscible" indicates that the substances are soluble in each other at all proportions. "Soluble" indicates that a significant amount of solute can be dissolved in the solvent, but quantitative limits are not specified.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise, quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique. This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the quantitative equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps

-

Positive displacement micropipettes

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks

-

Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or other suitable quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add a precise volume of the chosen solvent (e.g., 2 mL) to several vials.

-

Add an excess amount of this compound to each vial. Since this compound is a liquid, this can be done by adding it dropwise until a separate, undissolved phase is clearly visible after initial mixing. This ensures that the solvent becomes saturated.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the undissolved this compound to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the settled excess solute layer.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. Record the exact mass of the transferred aliquot.

-

Dilute the sample to the flask's mark with the same solvent.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the diluted sample and the calibration standards using a validated GC method or another appropriate analytical technique.

-

-

Calculation of Solubility:

-

Using the calibration curve generated from the standards, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original, undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental and Logical Workflows

A clear workflow is essential for the systematic determination of solubility and for understanding the factors that influence it. The following diagrams illustrate the key processes.

Caption: A flowchart of the isothermal shake-flask method for determining this compound solubility.

Caption: A diagram illustrating the primary factors that govern the solubility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. PROPARGYLAMINE CAS#: 2450-71-7 [m.chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Pharmaceutical and chemical intermediates,CAS#:2450-71-7,丙炔胺,PROPARGYLAMINE [en.chemfish.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. PROPARGYLAMINE | 2450-71-7 [chemicalbook.com]

Spectroscopic Profile of Propynylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for propynylamine (also known as propargylamine), a versatile building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a visualization of analytical workflows.

Quantitative Spectral Data

The empirical formula for this compound is C₃H₅N, with a molecular weight of 55.08 g/mol .[1][2] Its structure consists of a propargyl group attached to an amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of propargylamine (B41283) hydrochloride in DMSO-d6 shows distinct signals for the different protons in the molecule.[3]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| HC≡ | 3.62 | Triplet | 1H |

| ≡C-CH ₂ | 3.69 | Doublet of triplets | 2H |

| NH ₃⁺ | 8.75 | Broad singlet | 3H |

Table 1: ¹H NMR spectral data for propargylamine hydrochloride in DMSO-d6.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C H₂-NH₂ | ~30-40 |

| ≡C -CH₂ | ~70-80 |

| C ≡C | ~80-90 |

Table 2: Approximate ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amine and alkyne groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | C-H stretch | Terminal Alkyne |

| 3500 - 3300 | N-H stretch | Primary Amine |

| 2260 - 2100 | C≡C stretch | Alkyne |

| 1650 - 1580 | N-H bend | Primary Amine |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

Table 3: Characteristic IR absorption bands for this compound.[4][5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, providing information about the molecule's mass and structure. The molecular ion peak [M]⁺ is observed at an m/z of 55.[6]

| m/z | Relative Abundance | Proposed Fragment Ion |

| 55 | Moderate | [C₃H₅N]⁺ (Molecular Ion) |

| 54 | High | [C₃H₄N]⁺ |

| 28 | High | [CH₂N]⁺ |

Table 4: Key fragments in the mass spectrum of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

-

¹H NMR: Dissolve 5-25 mg of this compound or its salt in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, D₂O).[7]

-

¹³C NMR: A higher concentration of 50-100 mg is recommended.[7]

-

Transfer the solution to a 5 mm NMR tube. For referencing, tetramethylsilane (B1202638) (TMS) can be used as an internal standard (δ = 0.00 ppm).[8]

Instrumentation and Data Acquisition:

-

A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

The instrument is tuned and the magnetic field is shimmed for homogeneity.[7]

-

For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.[9]

-

Acquisition parameters such as spectral width, acquisition time, and relaxation delay are optimized for the specific experiment.[7][9]

Infrared (IR) Spectroscopy

Sample Preparation (for liquid sample):

-

Neat Liquid: A drop of neat this compound can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[10]

-

Attenuated Total Reflectance (ATR): A small drop of the liquid is placed directly on the ATR crystal (e.g., diamond or germanium).[11]

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean salt plates or ATR crystal is recorded.

-

The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000 to 400 cm⁻¹.[11]

-

Multiple scans are averaged to improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The this compound sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).

-

Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13][14]

Instrumentation and Data Acquisition:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a key process in mass spectrometry.

References

- 1. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propargylamine - Wikipedia [en.wikipedia.org]

- 3. Propargylamine hydrochloride(15430-52-1) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Propargylamine [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Propynylamine: A Technical Guide to Commercial Availability, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynylamine, also known as propargylamine (B41283) or 2-propyn-1-amine, is a versatile primary amine containing a terminal alkyne functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and bioconjugation strategies. Its derivatives are notably recognized for their role as monoamine oxidase (MAO) inhibitors, which are significant in the treatment of neurodegenerative diseases like Parkinson's disease. This guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use, and a look into its application in key biological pathways.

Commercial Availability and Suppliers

This compound and its more stable hydrochloride salt are readily available from a multitude of commercial chemical suppliers. These compounds are offered in various grades and quantities to suit a range of research and development needs.

This compound (CAS: 2450-71-7)

| Supplier | Purity/Grade | Available Quantities |

| Sigma-Aldrich (Merck) | 98% | 1 g, 5 g, 25 g, 250 g |

| Thermo Fisher Scientific | 98% | 25 g |

| AOBChem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g |

| Matrix Scientific | 98% | 25 g |

This compound hydrochloride (CAS: 15430-52-1)

| Supplier | Purity/Grade | Available Quantities |

| Sigma-Aldrich (Merck) | 95% | 10 g |

| Conier Chem&Pharma Limited | 99% | Inquire for quantities |

Physical and Chemical Properties

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₃H₅N | C₃H₆ClN |

| Molecular Weight | 55.08 g/mol | 91.54 g/mol |

| Boiling Point | 83-84 °C | N/A |

| Melting Point | N/A | 178-182 °C |

| Density | 0.86 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.449 | n20/D 1.417 |

Experimental Protocols

This compound is a key reagent in several important organic reactions. Below are detailed protocols for its application in the synthesis of derivatives and in bioconjugation.

Protocol 1: Synthesis of Propargylamine Derivatives via A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for synthesizing propargylamine derivatives.

Materials:

-

Aldehyde (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Terminal alkyne (e.g., phenylacetylene) (1.1 mmol)

-

Copper(I) iodide (CuI) (5 mol%)

-

Solvent (e.g., Toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.1 mmol), and CuI (5 mol%) in toluene.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the mixture with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired propargylamine derivative.

Protocol 2: Bioconjugation of an Azide-Modified Molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound's terminal alkyne is ideal for "click chemistry," a highly efficient and specific reaction for bioconjugation.

Materials:

-

This compound or a propargyl-modified molecule (1.0 equivalent)

-

Azide-modified biomolecule (e.g., peptide, protein) (1.0-1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (B8700270) (5-10 mol%)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, 1-5 mol%)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Standard laboratory equipment for purification (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

(Optional) Prepare a 250 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the azide-modified biomolecule in the reaction buffer.

-

Add 1.0 to 1.2 molar equivalents of the propargylamine or propargyl-modified molecule.

-

(Optional) In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the copper catalyst (or copper/ligand complex) to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Purification:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be protected from light.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Upon completion, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents and catalyst.

-

Visualizing Key Pathways and Workflows

A³ Coupling Experimental Workflow

Caption: A streamlined workflow for the synthesis of propargylamine derivatives via A³ coupling.

Bioconjugation via Click Chemistry

Caption: Experimental workflow for the bioconjugation of molecules using CuAAC "click chemistry".

Monoamine Oxidase B (MAO-B) Inhibition Pathway

Propargylamine derivatives, such as selegiline (B1681611) and rasagiline, are potent irreversible inhibitors of MAO-B. This enzyme is responsible for the degradation of dopamine (B1211576) in the brain. By inhibiting MAO-B, these drugs increase the levels of dopamine, which is beneficial in treating the motor symptoms of Parkinson's disease.[1]

Caption: Inhibition of dopamine metabolism by a propargylamine-based MAO-B inhibitor.

References

Core Reaction Mechanisms of Propynylamine: A Technical Guide for Drug Development Professionals

Abstract

Propynylamine and its derivatives represent a cornerstone in modern medicinal chemistry, serving as versatile building blocks for a diverse array of pharmacologically active compounds.[1][2] Their unique structural motif, featuring a terminal alkyne and a primary amine, imparts a rich and varied reactivity profile. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, with a focus on applications relevant to drug discovery and development. We present a comprehensive overview of key synthetic methodologies, including the A³ coupling reaction, and delve into the mechanistic underpinnings of its reactivity in nucleophilic additions, cycloaddition reactions, and transition-metal catalyzed transformations. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate the strategic design and synthesis of novel therapeutic agents.

Introduction

The propargylamine (B41283) moiety is a privileged scaffold in drug discovery, notably for its role in the development of enzyme inhibitors, particularly for monoamine oxidases (MAOs), which are implicated in a range of neurological disorders.[3][4] The inherent reactivity of the alkyne and the nucleophilicity of the amine group allow for a multitude of chemical transformations, enabling the construction of complex molecular architectures, including various nitrogen-containing heterocycles.[5] This guide will systematically dissect the core reaction mechanisms of this compound, providing the foundational chemical knowledge required for its effective utilization in medicinal chemistry programs.

Synthesis of this compound Derivatives: The A³ Coupling Reaction

The three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction, is the most prominent and atom-economical method for the synthesis of propargylamine derivatives.[6] This one-pot reaction is typically catalyzed by various metal salts, with copper being one of the most frequently employed.[6]

General Mechanism of the A³ Coupling Reaction

The catalytic cycle of the A³ coupling reaction is generally understood to proceed through the following key steps:

-

Formation of a Metal Acetylide: The terminal alkyne reacts with the metal catalyst (e.g., a copper(I) salt) to form a metal acetylide intermediate.

-